1-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound characterized by its unique structure and properties. It has the empirical formula and a molecular weight of approximately 234.10 g/mol. This compound features a cyclopropyl group attached to a pyrazole ring, which is further substituted with a dioxaborolane moiety. The presence of the boron-containing dioxaborolane enhances its reactivity and potential applications in various fields, including medicinal chemistry and material science .
Preliminary studies suggest that compounds containing pyrazole and boron moieties exhibit diverse biological activities. While specific data on 1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is limited, similar compounds have shown potential as:
The synthesis of 1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves:
This compound has potential applications in several areas:
Interaction studies for 1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole are essential to understand its mechanism of action and efficacy. Research into how this compound interacts with biological targets could reveal insights into:
Such studies are crucial for determining the viability of this compound in clinical settings .
Several compounds share structural similarities with 1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1002309-48-9 | 0.97 |
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 879487-10-2 | 0.96 |
1-(tert-butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1256359-15-5 | 0.95 |
1-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-1H-pyrazole | 1175275-00-9 | 0.94 |
The uniqueness of 1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-1H-pyrazole lies in the combination of the cyclopropyl group with the dioxaborolane functionality. This combination may impart distinct physical and chemical properties compared to other derivatives listed above.